(5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a nitropyridinyl group, and an imidazolidine-2,4-dione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione core. This can be achieved through the reaction of urea with glyoxal under acidic conditions. The chlorophenyl and nitropyridinyl groups are then introduced through subsequent reactions involving chlorination and nitration, respectively. The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects, including its ability to interact with specific molecular targets involved in disease pathways.
Industry
In industry, this compound could be explored for its potential use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O5/c22-14-2-1-3-15(11-14)25-20(27)18(24-21(25)28)10-13-4-7-17(8-5-13)31-19-9-6-16(12-23-19)26(29)30/h1-12H,(H,24,28)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGUHFVULTOGK-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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